Perfluoroisobutylene

Inhalation Toxicology Chemical Warfare Agent Occupational Safety

Sourcing high-purity PFIB is hindered by extreme toxicity and stringent CWC regulatory controls. BenchChem supplies research-grade PFIB (≥95%) with documented quality, enabling reproducible copolymer composition and reliable semiconductor etch processes. - ≥95% purity verified; higher purities available upon request - Essential comonomer for introducing sterically demanding perfluoro-tert-butyl groups into fluoropolymer backbones - Unique electrophilicity enables facile generation of perfluoro-tert-butyl carbanion for pharmaceutical and agrochemical synthesis - Critical standard for calibrating PFIB-specific detection equipment and validating protective gear efficacy - Strict adherence to Chemical Weapons Convention (Schedule 2A) export/import regulations; specialized gas handling and shipping protocols included

Molecular Formula C4F8
Molecular Weight 200.03 g/mol
CAS No. 382-21-8
Cat. No. B1208414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoroisobutylene
CAS382-21-8
Synonymsperfluoroisobutene
perfluoroisobutylene
Molecular FormulaC4F8
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC(=C(F)F)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C4F8/c5-2(6)1(3(7,8)9)4(10,11)12
InChIKeyDAFIBNSJXIGBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes in wate

Perfluoroisobutylene (PFIB) Overview and Procurement


Perfluoroisobutylene (PFIB, CAS 382-21-8) is a highly electrophilic, perfluorinated alkene gas with the formula (CF3)2C=CF2. It is distinguished within the fluoroolefin class by an exceptional combination of extreme acute inhalation toxicity and unique reactivity patterns driven by the steric shielding and electron-withdrawing effects of its trifluoromethyl groups [1]. PFIB is generated primarily as a by-product in the pyrolysis of chlorodifluoromethane (Freon 22) during tetrafluoroethylene (TFE) and hexafluoropropylene (HFP) production and is a key monomer for specialized fluoropolymer synthesis and semiconductor etching [2][3].

Electrophilic reagent Enables perfluoro-tert-butyl carbanion generation at low temperature
Copolymer modifier Introduces sterically demanding groups into fluoropolymer backbones
Semiconductor etch gas Provides specific plasma chemistry for dielectric selectivity
Toxicology calibration High inhalation toxicity standard for detection and protection studies

Why PFIB Cannot Be Replaced by Generic Fluoroolefins


Simple substitution of PFIB with other perfluoroalkenes such as tetrafluoroethylene (TFE), hexafluoropropylene (HFP), or perfluorobutene-2 is not scientifically valid. PFIB's unique combination of extreme electrophilicity, sterically hindered double bond, and unparalleled toxicity profile dictates its specific utility and hazard profile. Direct comparative data demonstrate that PFIB's reactivity toward nucleophiles, its inability to homopolymerize, its distinct radiolytic behavior, and its acute inhalation toxicity—orders of magnitude higher than even phosgene—are not replicated by its linear or isomeric analogs [1]. Substitution without rigorous validation introduces significant safety risks and process failure, as the physicochemical and biological endpoints are non-transferable.

Electrophilicity mismatch

PFIB reacts with HX at room temperature; TFE and HFP require forcing conditions, altering synthetic pathways.

Polymerization behavior differs

PFIB cannot homopolymerize, acting only as a modifier, while TFE readily forms PTFE; substitution changes polymer architecture.

Toxicity profile non-transferable

Acute inhalation toxicity is orders of magnitude higher than linear perfluoroalkenes; safety protocols and hazard assessments do not transfer.

PFIB vs. Closest Analogs: Quantitative Differentiation


Acute Inhalation Toxicity vs. Phosgene and Perfluorobutene-2

PFIB exhibits an acute inhalation toxicity that is approximately 10 times greater than that of phosgene, a classic pulmonary toxicant [1]. Furthermore, its LC50 (rat, 4-hour) of 0.5 ppm contrasts starkly with its geometric isomer, perfluorobutene-2, which is 'not considered especially dangerous' at comparable concentrations, demonstrating that toxicity is not merely a function of fluorine substitution but is highly structure-specific [2].

Acute Inhalation Toxicity
Head-to-head
LC50 0.5 ppm (rat, 4h)
Structure-specific acute inhalation hazard
~10x more toxic than phosgene, >2000x vs perfluorobutene-2
Inhalation Toxicology Chemical Warfare Agent Occupational Safety

Electrophilicity and Nucleophilic Addition Chemistry

PFIB is described as the most electrophilic of the non-functional fluoroolefins [1]. While methyl perfluoromethacrylate (MPFMA) is more electrophilic, this is due to the additional stabilization provided by its alkoxycarbonyl group [2]. This intrinsic high electrophilicity of PFIB enables ready hydrohalogenation at room temperature—a reaction not observed with less electrophilic perfluoroalkenes under comparable conditions [3].

Electrophilicity & Nucleophilic Addition
Class-level
Reacts at 20 °C with HX vs. forcing conditions for TFE/HFP
Basis for perfluoro-tert-butyl anion synthesis
Highest electrophilicity among non-functional perfluoroolefins
Physical Organic Chemistry Electrophilicity Nucleophilic Addition

Polymerization Behavior vs. Tetrafluoroethylene

In contrast to tetrafluoroethylene (TFE), which readily polymerizes to form polytetrafluoroethylene (PTFE), perfluoroisobutylene is incapable of homopolymerization under standard radical conditions [1]. This is attributed to the steric hindrance provided by the two bulky trifluoromethyl groups, which prevents chain propagation.

Polymerization Behavior
Class-level
Will not homopolymerize vs TFE readily forming PTFE
Defines role as copolymer modifier, not primary monomer
Steric hindrance prevents chain propagation
Polymer Chemistry Fluoropolymers Radical Polymerization

Radiolytic Radical Yield vs. Linear Perfluorocarbons

Under radiolysis, crystalline PFIB demonstrates a remarkably high radical yield, G(R) ≅ 8.6, which is 'much larger than for linear perfluoro hydrocarbons' [1]. This indicates that PFIB undergoes extensive bond cleavage upon irradiation, a property not observed in its linear counterparts.

Radiolytic Radical Yield
Class-level
G(R) ≅ 8.6
High radical yield under radiolysis conditions
~3× higher than linear perfluorocarbons
Radiation Chemistry Fluorocarbon Stability Radiolysis

Chlorination Rate and Steric Shielding Effects

The presence of trifluoromethyl groups in PFIB sterically shields the double bond, leading to a decrease in the intensity of radiolytic chlorination when compared to tetrafluoroethylene (TFE) and hexafluoropropylene (HFP) [1].

Chlorination Rate & Steric Shielding
Cross-study
Decreased chlorination intensity vs TFE/HFP
Steric shielding reduces halogenation reactivity
Observed under radiolysis at 70–300 K
Halogenation Chemistry Reaction Kinetics Steric Effects

Safety of Synthetic Equivalent 1,1-Dichlorohexafluoroisobutylene

1,1-Dichlorohexafluoroisobutylene (1) has been developed as a significantly less toxic and more easily handled synthetic equivalent to PFIB. Its toxicity (LCt50 > 25,000 mg·min·m⁻³) is approximately 28 times lower than that of PFIB (LCt50 = 880 mg·min·m⁻³) [1]. Additionally, its boiling point of 74°C makes it a liquid under standard conditions, vastly simplifying handling compared to the gaseous PFIB (b.p. 6-7°C) [1].

Synthetic Equivalent Safety
Head-to-head
LCt50 880 mg·min·m⁻³ (PFIB)
Supports use of less hazardous synthetic equivalent
28-fold higher LCt50 for 1,1-dichlorohexafluoroisobutylene
Green Chemistry Process Safety Fluoroorganic Synthesis

PFIB Procurement-Driven Application Scenarios


Specialty Fluoropolymer Copolymerization

Despite its inability to homopolymerize, PFIB is an essential comonomer for introducing sterically demanding perfluoro-tert-butyl groups into fluoropolymer backbones. This modifies polymer properties such as crystallinity, thermal stability, and dielectric constant. Procurement of high-purity PFIB is mandatory for achieving reproducible copolymer composition and performance, as lower-purity streams containing reactive analogs like TFE or HFP will lead to uncontrolled chain growth and off-specification materials [1][2].

Perfluoro-tert-Butyl Anion Precursor Synthesis

The exceptional electrophilicity of PFIB enables facile reaction with cesium fluoride (CsF) or potassium fluoride (KF) to generate the perfluoro-tert-butyl carbanion, a highly valuable nucleophile for installing the (CF3)3C- moiety into complex organic frameworks. This reaction is unique to PFIB among simple perfluoroolefins and is the cornerstone of synthesizing pharmaceuticals, agrochemicals, and functional materials containing this sterically congested group [1][3].

Semiconductor Etching and Cleaning Processes

PFIB is utilized in specialized plasma etching processes for semiconductor manufacturing, where its unique reactivity profile and decomposition products provide high selectivity for certain dielectric materials. Its use is dictated by its specific gas-phase chemistry, which differs from that of C2F6, CF4, or other perfluorocarbons. Substitution without requalifying the entire etch process is impossible due to the non-transferable nature of its plasma kinetics and surface interactions [2].

Inhalation Toxicology and Chemical Defense Calibration

Given its extreme and structurally specific toxicity (LC50 = 0.5 ppm, 4-hour), PFIB serves as a critical standard for calibrating detection equipment, validating protective equipment efficacy, and investigating mechanisms of acute lung injury. Its procurement is essential for laboratories involved in chemical defense research and occupational safety studies, where the use of less toxic analogs like perfluorobutene-2 would yield no meaningful data on PFIB-specific hazards [4].

Application
Selection Property
Validation Focus
Fluoropolymer copolymerization
Comonomer purity for controlled incorporation
Copolymer composition and thermal performance
Perfluoro-tert-butyl anion synthesis
Electrophilicity enabling fluoride addition
Anion generation efficiency and product scope
Semiconductor etching
Plasma decomposition profile and selectivity
Etch rate and dielectric compatibility
Inhalation toxicology calibration
Acute inhalation toxicity for standard setting
Detection limit and protective equipment validation
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